3-Aminobenzylamine dihydrochloride

Description

BenchChem offers high-quality 3-Aminobenzylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminobenzylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

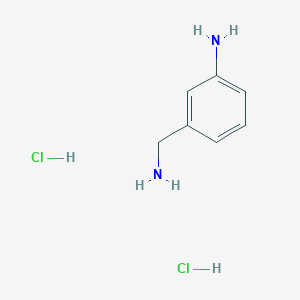

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCHWZPFLDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzylamine Dihydrochloride: A Cornerstone Intermediate in Modern Synthesis

This guide provides an in-depth technical overview of 3-Aminobenzylamine Dihydrochloride (3-ABA 2HCl), a critical bifunctional building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its chemical identity, synthesis, reactivity, and key applications, moving beyond a simple datasheet to offer field-proven insights into its practical use.

Introduction: The Strategic Importance of 3-Aminobenzylamine and its Dihydrochloride Salt

3-Aminobenzylamine is an aromatic amine that possesses two distinct nucleophilic centers: a primary aromatic amine (-NH₂) directly attached to the benzene ring and a primary benzylic amine (-CH₂NH₂). This unique arrangement of functional groups, with a meta-substitution pattern, makes it an exceptionally versatile intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

While the free base is a valuable reagent, it is often supplied and utilized as its dihydrochloride salt (2HCl). The rationale for this is rooted in chemical stability and handling. The free base is susceptible to oxidation, which can lead to discoloration and the formation of impurities over time. Conversion to the dihydrochloride salt protonates both basic nitrogen atoms, significantly enhancing the compound's shelf-life and stability by preventing aerial oxidation. From a practical standpoint, the salt form is typically a crystalline solid, which is easier to handle, weigh, and store compared to the low-melting solid or liquid free base.

Chemical Identity and Physicochemical Properties

The dihydrochloride salt of 3-aminobenzylamine is the preferred form for storage and many synthetic applications due to its enhanced stability.

Chemical Structure:

The structure consists of a benzylamine core with an amino group at the meta-position of the benzene ring. In the dihydrochloride form, both the aromatic and the benzylic amino groups are protonated, forming ammonium chloride salts.

Caption: Chemical structure of 3-Aminobenzylamine Dihydrochloride.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| IUPAC Name | 3-(ammoniomethyl)anilinium dichloride | PubChem |

| Synonyms | 3-Aminobenzylamine 2HCl, m-Aminobenzylamine dihydrochloride | N/A |

| CAS Number | 4403-70-7 (for free base) | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | KR870002017B1 |

| Molecular Weight | 195.09 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | KR870002017B1 |

| Melting Point | 274-277 °C | KR870002017B1 |

| Solubility | Soluble in water, methanol. | [2] |

Note: A separate CAS number for the dihydrochloride salt is not consistently listed in major databases; it is often referenced under the free base CAS number. Researchers should always verify the identity of the material via analytical data.

Synthesis and Purification

The synthesis of 3-aminobenzylamine typically involves the reduction of a corresponding nitro-substituted precursor. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Synthesis of 3-Aminobenzylamine (Free Base)

A common and industrially scalable method is the catalytic hydrogenation of 3-nitrobenzylamine.[4] This approach is favored due to its high efficiency and the clean nature of the byproducts.

Caption: In situ liberation of the free base from the 2HCl salt for synthesis.

Applications in Drug Discovery and Materials Science

3-Aminobenzylamine 2HCl is a valuable starting material for a wide range of molecular scaffolds.

Synthesis of Heterocyclic Compounds

A primary application is in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. For instance, the ortho-isomer, 2-aminobenzylamine, is widely used to synthesize dihydroquinazolines, a class of compounds with diverse pharmacological activities. [7][8]The meta-isomer can be used to create analogous fused heterocyclic systems.

Example Application: Synthesis of Dihydroquinazolines (Illustrative)

The reaction involves the condensation of the aminobenzylamine with an aldehyde or carboxylic acid derivative, followed by cyclization. This process constructs the core heterocyclic ring system. The bifunctional nature of the starting material allows for the rapid assembly of these complex scaffolds. [7][8]

Polymer Chemistry and Biosensors

The free base form of 3-aminobenzylamine can be polymerized to form poly(3-aminobenzylamine). This polymer is a conductive material that has shown promise in the development of biosensors. Its functional groups can interact with specific biomolecules, and its conductive properties allow for the transduction of these binding events into a measurable electrical signal. Research has demonstrated its potential for detecting neurotransmitters like dopamine.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The safety profile of 3-aminobenzylamine and its salt form requires strict adherence to laboratory safety protocols.

Hazard Profile:

| Hazard Statement | Classification | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [9] |

| H314: Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) | [9] |

| H411: Toxic to aquatic life with long lasting effects | Chronic Aquatic Toxicity (Category 2) | [9] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors. [9][10]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [9]* Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [9]* Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator should be used. [10] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]* For long-term stability, particularly for the free base, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (0-10 °C) is recommended.

Conclusion

3-Aminobenzylamine dihydrochloride is more than just a chemical intermediate; it is a strategic tool for chemists and researchers. Its bifunctional nature, combined with the enhanced stability of the dihydrochloride salt, provides a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, the rationale for using the salt form, and the necessity of in situ neutralization are key to unlocking its full synthetic potential in the fields of drug discovery, materials science, and beyond.

References

- The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. Pharma Manufacturing Review.

-

3-Aminobenzylamine | C7H10N2 | CID 4628831. PubChem. [Link]

- KR870002017B1 - Method for preparing aminobenzylamine.

- CN103880684A - Preparation method for removing hydrogen chloride from p-aminobenzylamine dihydrochloride.

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

-

Amplifiable synthetic method of aminobenzylamine compounds (2016). Wu Yong. [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC. [Link]

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. [Link]

- CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 4403-70-7: 3-Aminobenzylamine | CymitQuimica [cymitquimica.com]

- 3. 3-氨基苄胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Aminobenzylamine | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]

- 7. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine [beilstein-journals.org]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

3-Aminobenzylamine dihydrochloride molecular weight

Technical Monograph: 3-Aminobenzylamine Dihydrochloride

Executive Summary

3-Aminobenzylamine (CAS: 4403-70-7) is a bifunctional aromatic diamine serving as a critical intermediate in medicinal chemistry.[1] Characterized by a meta-substitution pattern, it offers a unique geometric spacer compared to its para- and ortho- isomers, making it invaluable for fragment-based drug discovery (FBDD) and the design of Proteolysis Targeting Chimeras (PROTACs).

While the free base is a low-melting solid or liquid prone to oxidation and carbamylation (reaction with atmospheric

Physicochemical Identity & Molecular Weight Analysis

Precise stoichiometric calculations are the bedrock of reproducible synthesis. The distinction between the free base and the dihydrochloride salt is non-trivial, representing a 59.7% increase in mass.

Core Data Table

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 4403-70-7 | Not commonly assigned separate CAS; refer to Free Base |

| Formula | ||

| Molecular Weight | 122.17 g/mol | 195.09 g/mol |

| Appearance | Clear liquid / Low-melting solid (mp 43°C) | White to off-white crystalline solid |

| Solubility | Organic solvents (DCM, MeOH), Water | Highly soluble in Water, MeOH; Insoluble in DCM/EtOAc |

| Stability | Air-sensitive (absorbs | Hygroscopic, but chemically stable |

Stoichiometric Derivation

Researchers must correct for the salt mass to avoid under-dosing the reagent.

-

Carbon (

): -

Hydrogen (

): -

Nitrogen (

): -

Free Base Total:

Salt Addition:

-

Hydrogen Chloride (

): -

Dihydrochloride Total:

Critical Note: Commercial batches of the dihydrochloride salt may contain variable amounts of water (hydrates). Always verify the Certificate of Analysis (CoA) for water content (Karl Fischer titration) and adjust the effective molecular weight (

) accordingly:

Synthesis & Structural Utility

The utility of 3-aminobenzylamine lies in its differentiated amine reactivity. The benzylic amine (

Synthesis Pathway

The industrial synthesis typically proceeds via the reduction of 3-nitrobenzonitrile or 3-nitrobenzaldehyde oxime.

Figure 1: Synthetic route from nitro-nitrile precursors to the stable dihydrochloride salt.

Application in Drug Discovery (PROTACs)

In PROTAC design, the meta-orientation provides a "kinked" geometry, distinct from the linear para-linkers. This affects the ternary complex formation between the E3 ligase and the Target Protein.

Figure 2: Strategic utilization of the meta-diamine scaffold in bifunctional degrader design.

Experimental Protocol: Selective Amide Coupling

Objective: Selectively couple a carboxylic acid to the benzylic amine of 3-aminobenzylamine dihydrochloride while leaving the aniline free.

Challenge: The dihydrochloride salt is non-nucleophilic. It must be neutralized in situ, but excess base can lead to over-acylation or side reactions.

Self-Validating Protocol:

-

Reagents:

-

Acid (

): 1.0 equiv. -

3-Aminobenzylamine

2HCl: 1.2 equiv. -

HATU (Coupling Agent): 1.1 equiv.

-

DIPEA (Base): 4.0 equiv (Critical: 2 equiv to neutralize salt + 2 equiv for reaction).

-

Solvent: DMF (anhydrous).[2]

-

-

Procedure:

-

Step A (Activation): Dissolve

and DIPEA (2.0 equiv) in DMF. Add HATU. Stir for 5 min at -

Step B (Salt Neutralization): In a separate vial, suspend 3-aminobenzylamine

2HCl in DMF. Add remaining DIPEA (2.0 equiv). Sonicate until clear. Validation: Dissolution indicates liberation of free base. -

Step C (Coupling): Add solution B to solution A dropwise at

. -

Step D (Monitoring): Warm to RT. Monitor by LC-MS.

-

Success Indicator: Peak at

. -

Failure Indicator: Peak at

(Double addition).

-

-

-

Why this works: The benzylic amine is significantly more nucleophilic (

times) than the aniline. By controlling temperature (

Analytical Characterization

To verify the identity of the dihydrochloride salt:

-

NMR (

-

The amine protons (

and -

Benzylic

: Singlet at -

Aromatic Region: Multiplets at

. The downfield shift compared to the free base indicates protonation.

-

-

Elemental Analysis:

-

Acceptable tolerance:

for C, H, N. -

Large deviation in 'Cl' usually indicates incomplete salt formation or presence of mono-hydrochloride.

-

References

-

PubChem. "3-Aminobenzylamine Compound Summary." National Library of Medicine. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Contextual reference for linker design in drug discovery).

Sources

3-Aminobenzylamine Dihydrochloride: Comprehensive Solubility Profiling and Aqueous Behavior

Executive Summary

3-Aminobenzylamine is a highly versatile bifunctional building block utilized extensively in drug discovery, bioconjugation, and the synthesis of advanced active pharmaceutical ingredients (APIs). However, the free base form of this molecule presents significant formulation and synthetic challenges due to its poor aqueous solubility[1]. By converting the molecule into its dihydrochloride salt, researchers can drastically alter its physicochemical profile.

This technical guide provides an in-depth mechanistic analysis of the aqueous solubility of 3-aminobenzylamine dihydrochloride. It details the causality behind its dissolution mechanics, standardizes a self-validating protocol for thermodynamic solubility determination, and explores how its solubility enables pH-dependent reactivity in aqueous workflows.

Chemical Fundamentals & The Causality of Aqueous Solubility

To master the handling of 3-aminobenzylamine dihydrochloride, one must first analyze the thermodynamics of its solvation.

The free base (CAS 4403-70-7) contains a hydrophobic benzene ring flanked by two primary amines: an aliphatic benzylamine and an aromatic aniline. In neutral aqueous media, the hydration energy of the unprotonated free base is insufficient to overcome both the crystal lattice energy and the entropic penalty of forming a hydrophobic cavity in water. Consequently, the free base is practically insoluble in water[1].

Salt formation is a definitive, field-proven strategy to enhance the dissolution rate and equilibrium solubility of basic APIs[2]. In the dihydrochloride salt (CAS 60517-99-9)[3], both the aliphatic amine (predicted pKa ~9.5) and the aromatic amine (predicted pKa ~4.6) are fully protonated.

-

Causality of Dissolution: The introduction of two chloride counterions transforms the molecule into a highly polar, divalent cation. This drastically lowers the crystal lattice energy relative to the hydration energy, highly favoring ion-dipole interactions with water molecules.

-

Diffusion Layer Dynamics: As the salt dissolves, it acts as a localized acid. It lowers the pH of the immediate diffusion layer surrounding the solid particles. This self-buffering microenvironment ensures that the molecule remains fully ionized during the dissolution process, accelerating the kinetic dissolution rate and preventing premature precipitation[2].

Physicochemical Data Summary

The following table contrasts the physicochemical properties of the free base versus the dihydrochloride salt, highlighting the quantitative impact of salt formation.

| Property | 3-Aminobenzylamine (Free Base) | 3-Aminobenzylamine Dihydrochloride |

| CAS Number | 4403-70-7[1] | 60517-99-9[3] |

| Molecular Formula | C7H10N2[1] | C7H12Cl2N2 |

| Molecular Weight | 122.17 g/mol [1] | 195.09 g/mol |

| Appearance | Pale brown low-melting solid[1] | Beige to white crystalline powder[3] |

| Aqueous Solubility | Practically insoluble[1] | Highly soluble (>100 mg/mL, empirical) |

| Ionization State (pH 7.0) | Partially ionized (aliphatic only) | Fully ionized (divalent cation in solid state) |

Experimental Methodology: Thermodynamic Solubility Determination

To rigorously quantify the aqueous solubility of 3-aminobenzylamine dihydrochloride for formulation or synthetic planning, the miniaturized saturation shake-flask method is the industry gold standard[4]. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached without supersaturation artifacts.

Step-by-Step Protocol: Saturation Shake-Flask Method

-

Preparation of Saturated Media: Add a deliberate excess of 3-aminobenzylamine dihydrochloride (approx. 200 mg) to 1.0 mL of the target aqueous medium (e.g., ultra-pure water, or 50 mM Phosphate Buffer pH 7.4) in a 2.0 mL low-bind microcentrifuge tube.

-

Causality: An excess ensures the continuous presence of a solid phase, which is thermodynamically required to establish a true equilibrium between the solid lattice and the solvated ions[4].

-

-

Thermal Equilibrium & Agitation: Seal the tubes and incubate in a thermoshaker at 37.0 ± 0.5 °C with an orbital agitation speed of 150 rpm for 48 hours.

-

Causality: 48 hours of constant agitation is generally sufficient to overcome kinetic dissolution barriers and reach thermodynamic saturation[5].

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C to tightly pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (pre-warmed to 37 °C to prevent temperature-drop induced precipitation)[6].

-

Dilution and Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) using the mobile phase to fall within the linear range of your detector. Quantify the concentration using HPLC-UV (detection at 210 nm or 254 nm) against a 5-point calibration curve of a known reference standard[7].

-

Validation Check (Critical): Measure the final pH of the saturated solution. Because the dihydrochloride salt is acidic, the final pH of unbuffered water will drop significantly. Documenting this final pH is critical for generating an accurate pH-solubility profile.

Application Workflow: pH-Dependent Selective Bioconjugation

A major advantage of the high aqueous solubility of the dihydrochloride salt is its utility in aqueous bioconjugation. By leveraging the pKa differential between the two amines, researchers can achieve selective reactivity entirely in water.

Workflow demonstrating the selective aqueous reactivity of 3-aminobenzylamine via pH modulation.

Expert Insight on the Workflow: At a carefully controlled pH of ~6.0 to 6.5, the aliphatic amine (pKa ~9.5) remains heavily protonated and is therefore sterically and electronically deactivated as a nucleophile. Conversely, the aromatic aniline (pKa ~4.6) is predominantly deprotonated and highly nucleophilic. This allows for the selective acylation or alkylation of the aniline nitrogen directly in aqueous media—a streamlined synthetic process made possible entirely by the initial high solubility of the dihydrochloride salt.

Troubleshooting & Handling Considerations

-

Hygroscopicity: Like many amine hydrochlorides, 3-aminobenzylamine dihydrochloride is hygroscopic. Exposure to ambient humidity can lead to rapid water absorption, altering the effective molecular weight and causing critical errors in molar equivalent calculations during synthesis. Always store the compound in a tightly sealed container within a desiccator.

-

Corrosion and Equipment: Highly concentrated aqueous solutions of this salt will be highly acidic (pH < 3) due to the dissociation of the hydrochloride. Ensure that stainless steel equipment (like lyophilizer manifolds or HPLC pumps) is adequately flushed, or use glass/PTFE-lined vessels during prolonged exposure to prevent pitting and metal ion contamination.

References

-

Salt formation to improve drug solubility. Serajuddin, A. T. M. (2007). Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Baka, E., Comer, J. E., & Takács-Novák, K. (2006). Journal of Pharmaceutical Sciences, 97(11).[Link]

Sources

Comprehensive Physicochemical Profiling: 3-Aminobenzylamine Dihydrochloride

This technical guide provides a comprehensive physicochemical and experimental analysis of 3-Aminobenzylamine dihydrochloride, focusing on its acid dissociation constants (pKa). It is structured to serve researchers requiring precise ionization data for synthetic planning and drug formulation.

Executive Summary

3-Aminobenzylamine (3-ABA) is a bifunctional building block characterized by two distinct nitrogen centers: an aliphatic primary amine (benzylamine type) and an aromatic primary amine (aniline type). In its dihydrochloride salt form (3-ABA·2HCl), both centers are fully protonated.[1]

Understanding the specific pKa values of these two centers is critical for:

-

Selective Functionalization: Exploiting the

to selectively acylate or alkylate the aliphatic amine over the aromatic amine (or vice versa) without protecting groups. -

Physiological Modeling: Determining the charge state (cationic vs. neutral) at physiological pH (7.4) for ADME predictions.

-

Buffer Formulation: Establishing stability profiles in aqueous media.

Structural & Ionization Profile[1][2]

Chemical Structure and Protonation Sites

The molecule contains two ionizable groups with significantly different electronic environments:[1]

-

-Amino Group (Aliphatic): Located on the benzylic carbon. High basicity due to

-

Aniline Amino Group (Aromatic): Directly attached to the benzene ring. Low basicity due to resonance delocalization of the nitrogen lone pair into the

-system.

pKa Values (Theoretical & Derived)

While specific experimental datasets for 3-ABA are rare in open literature compared to its isomers, values can be derived with high confidence from structural homologs (benzylamine and

| Ionization Center | Functional Group | Approximate pKa | Electronic Influences |

| Aromatic Amine (Aniline) | 3.9 – 4.2 | Lowered from aniline (4.6) by the electron-withdrawing inductive effect (-I) of the protonated benzylamine group. | |

| Aliphatic Amine (Benzylamine) | 9.1 – 9.3 | Slightly lowered from benzylamine (9.5) by the electron-withdrawing nature of the aromatic ring system. |

Note on Dihydrochloride Salt: The dihydrochloride salt (3-ABA·2HCl) behaves as a diprotic acid in solution.

-

pH < 3.0: Predominantly Dication (

). -

pH 4.5 – 8.5: Predominantly Monocation (

). The aromatic amine deprotonates first; the aliphatic amine remains charged. -

pH > 10.0: Predominantly Neutral (

).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation events.

Figure 1: Stepwise dissociation of 3-Aminobenzylamine dihydrochloride.

Experimental Determination Protocol

For drug development applications requiring GLP-compliant precision, reliance on predicted values is insufficient. The following protocol outlines the Potentiometric Titration method, the gold standard for diamine pKa determination.

Materials & Reagents[1]

-

Analyte: 3-Aminobenzylamine dihydrochloride (>98% purity).[2]

-

Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

-

Solvent: Carbonate-free deionized water (degassed with

or Ar). -

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,

).

Automated Titration Workflow

This protocol ensures self-validation through the use of a blank and a reference standard.

Figure 2: Potentiometric titration workflow for diamine pKa determination.

Data Analysis (Bjerrum Method)

For a diprotic acid, the average number of protons bound per molecule (

-

is the pH where

-

is the pH where

Strategic Applications in Synthesis

The large difference between the two pKa values (

pH-Controlled Selective Acylation

-

Scenario: You wish to attach a fluorophore or linker only to the aliphatic amine.

-

Strategy: Perform the reaction at pH 6.5 – 7.0 .

-

At this pH, the aromatic amine is unprotonated (neutral, nucleophilic).[1]

-

However, the aliphatic amine is fully protonated (

) and non-nucleophilic. -

Correction: Actually, the aliphatic amine is the stronger base, so it is protonated at pH 7.[1] The aromatic amine is neutral.[3]

-

Result: Electrophiles will react with the aromatic amine (the only available nucleophile).

-

Inverse Strategy: To react the aliphatic amine, you must raise the pH > 9.5, but this makes both amines nucleophilic.[1] In this case, the aliphatic amine usually reacts faster due to higher nucleophilicity (less steric bulk, no resonance withdrawal), provided limiting equivalents of electrophile are used.[1]

-

Purification via Ion Exchange[1]

-

Cation Exchange Chromatography (SCX):

-

Load at pH 6.0: The molecule carries a +1 charge (aliphatic amine).

-

Elute at pH 11.0: The molecule becomes neutral and elutes.

-

References

-

Predicted pKa Data: ChemicalBook. 3-Aminobenzylamine Properties and Safety. Retrieved from .

-

Comparative Aniline Data: NIST Standard Reference Database. Acid Dissociation Constants of Organic Compounds. Retrieved from .

-

Titration Methodology: Metrohm Applications. Potentiometric Titration of Diamines. Retrieved from .

-

Structural Homologs: PubChem. Compound Summary for CID 7502 (Benzylamine). Retrieved from .

Sources

3-Aminobenzylamine dihydrochloride synonyms and IUPAC name

This in-depth technical guide details the chemical identity, synthesis, and applications of 3-Aminobenzylamine dihydrochloride , a critical bifunctional intermediate in medicinal chemistry and materials science.

Chemical Identity & Nomenclature

3-Aminobenzylamine dihydrochloride is a bifunctional aromatic amine salt. Its structure consists of a benzene ring substituted with a primary amino group (

| Identifier | Value |

| IUPAC Name | 3-(Aminomethyl)aniline dihydrochloride |

| Systematic Name | 3-Aminobenzenemethanamine dihydrochloride |

| CAS Registry Number | 60517-99-9 (Dihydrochloride salt)4403-70-7 (Free base) |

| Molecular Formula | |

| Molecular Weight | 195.09 g/mol |

| SMILES | Cl.Cl.NCc1cccc(N)c1 |

| Common Synonyms | m-Aminobenzylamine 2HCl; |

Physiochemical Properties

The dihydrochloride salt form is preferred in research and industrial storage due to its enhanced stability against oxidation compared to the free base, which darkens upon exposure to air.[1]

Comparative Analysis: Salt vs. Free Base

| Property | 3-Aminobenzylamine (Free Base) | 3-Aminobenzylamine 2HCl (Salt) |

| Physical State | Colorless to pale brown liquid/low-melting solid | White crystalline powder / needles |

| Melting Point | 36–39 °C | 274–277 °C (Decomposes) |

| Solubility | Soluble in organic solvents (DCM, MeOH) | Highly soluble in Water , DMSO |

| Stability | Oxidation-prone (turns dark brown/red) | Stable under ambient conditions |

| Acidity (pKa) | ~9.2 (benzylamine), ~4.2 (aniline) | Acidic in aqueous solution |

Expert Insight: When using the dihydrochloride in organic synthesis (e.g., amide coupling), it requires an in situ neutralization step using a tertiary base (e.g., DIPEA or TEA) to liberate the nucleophilic amine species.

Synthetic Routes & Manufacturing

The synthesis of 3-Aminobenzylamine dihydrochloride typically proceeds via the reduction of m-nitro precursors. The most robust industrial route involves the catalytic hydrogenation of 3-nitrobenzaldehyde oxime or 3-nitrobenzonitrile, followed by acidification.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the reduction pathway from 3-nitrobenzaldehyde oxime.

Figure 1: Synthetic pathway converting nitro-precursors to the stable dihydrochloride salt.

Detailed Protocol (Laboratory Scale)

-

Hydrogenation: Charge a high-pressure reactor with 3-nitrobenzaldehyde oxime (or 3-nitrobenzonitrile), solvent (methanol or dioxane), and catalyst (5% Pd/C or Raney Nickel).

-

Reduction: Pressurize with

(30–40 °C) for 3–8 hours. Monitor -

Filtration: Filter the reaction mixture to remove the metal catalyst.

-

Salt Formation: Add concentrated Hydrochloric Acid (HCl) or HCl gas dissolved in isopropanol to the filtrate.

-

Crystallization: The dihydrochloride salt precipitates as white needles.[2]

-

Purification: Filter the crystals and wash with cold isopropanol or ether to remove residual colored impurities. Dry under vacuum.

Applications in Drug Discovery & Materials

The unique meta-substitution pattern of 3-aminobenzylamine provides a rigid geometry that is distinct from flexible aliphatic linkers or para-substituted analogues.

A. Medicinal Chemistry (Scaffold & Linker)

-

Kinase Inhibitors: Used as a hinge-binding motif or solvent-exposed tail in ATP-competitive inhibitors. The primary amine can form hydrogen bonds with key residues (e.g., Asp, Glu) in the active site.

-

Peptidomimetics: Acts as a semi-rigid spacer to mimic turn structures in peptides.

-

PROTAC Linkers: The diamine functionality allows for the connection of an E3 ligase ligand to a target protein ligand.

B. Polymer Science

-

Epoxy Curing Agents: The free base is used to cure epoxy resins, providing high thermal stability due to the aromatic ring.

-

Conductive Polymers: Oxidative polymerization of 3-aminobenzylamine yields Poly(3-aminobenzylamine) , a material used in biosensors for detecting neurotransmitters (e.g., dopamine) due to its electroactive properties.

C. Metal-Organic Frameworks (MOFs)

-

Acts as a ligand to form coordination complexes (e.g., with Zinc), creating porous materials for catalysis or gas storage.

Safety, Handling & Storage

Signal Word: DANGER

| Hazard Class | H-Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat/drink in lab. |

| Skin Corrosion | H314: Causes severe skin burns | Wear nitrile gloves & lab coat. |

| Eye Damage | H318: Causes serious eye damage | Wear safety goggles/face shield. |

| Aquatic Toxicity | H411: Toxic to aquatic life | Collect waste; do not flush. |

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though the salt is relatively stable in air.

-

Temperature: Ambient (Room Temperature) is generally acceptable; however, keeping it cool and dry prevents hydrolysis or clumping.

-

Incompatibility: Strong oxidizing agents and acid chlorides.

References

-

PubChem. (2025).[3][4] 3-(Aminomethyl)aniline dihydrochloride (Compound).[5] National Library of Medicine. [Link]

- Google Patents. (1987). Method for preparing aminobenzylamine (KR870002017B1).

Sources

- 1. CN103880684A - Preparation method for removing hydrogen chloride from p-aminobenzylamine dihydrochloride - Google Patents [patents.google.com]

- 2. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

- 3. 3-(Chloromethyl)aniline hydrochloride | C7H9Cl2N | CID 66630476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminobenzylamine | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

Technical Whitepaper: Sourcing and Application of 3-Aminobenzylamine Dihydrochloride

Executive Summary

3-Aminobenzylamine (3-ABA) is a critical bifunctional intermediate in medicinal chemistry, utilized for its distinct aliphatic and aromatic amine reactivities. While the free base (CAS 4403-70-7) is the standard commercial form, the dihydrochloride salt (3-ABA·2HCl) is often preferred in late-stage drug development for its enhanced stability, crystallinity, and water solubility.

This guide addresses a common procurement gap: 3-Aminobenzylamine Dihydrochloride is rarely stocked as a catalog item. Most suppliers list the free base. This whitepaper provides the strategic sourcing data for the free base, a validated bench-protocol for converting it to the dihydrochloride salt, and technical insights into its selective functionalization.

Chemical Profile & Specifications

| Feature | Specification |

| Chemical Name | 3-Aminobenzylamine Dihydrochloride |

| Parent Compound | 3-Aminobenzylamine (Free Base) |

| Parent CAS | 4403-70-7 (Primary commercial identifier) |

| Salt Formula | C₇H₁₀N₂[1][2][3][4] · 2HCl |

| Molecular Weight | 195.09 g/mol (Salt) / 122.17 g/mol (Free Base) |

| Structure | meta-substituted benzene ring with -NH₂ and -CH₂NH₂ groups |

| Physical State | Free Base: Pale yellow liquid/low-melting solid (mp 42-46°C)Salt: White to off-white crystalline solid (mp >200°C, decomp) |

| Solubility | Free Base: Soluble in DCM, MeOH, EtOHSalt: Highly soluble in Water, DMSO; Insoluble in Ether/Hexane |

Critical Quality Attribute (CQA): The free base is sensitive to oxidation (darkening upon storage). Conversion to the dihydrochloride salt effectively "locks" the amine protons, preventing oxidation and facilitating long-term storage at room temperature.

Market Analysis: Suppliers & Pricing

Note: Direct sourcing of the dihydrochloride salt often requires custom synthesis (typically 3-5x cost premium). The standard industry practice is to procure the high-purity free base and perform salt formation in-house.

Table 1: Commercial Sources for 3-Aminobenzylamine (Free Base) Prices are indicative estimates for research-grade purity (>98%) as of Q4 2023.

| Supplier | Catalog / Grade | Pack Size | Price (USD) | Lead Time |

| TCI Chemicals | A1431 (>98.0% GC) | 5 g | $32.00 | In Stock |

| TCI Chemicals | A1431 (>98.0% GC) | 25 g | $98.00 | In Stock |

| Sigma-Aldrich | 721492 (99%) | 5 g | ~$99.00 | In Stock |

| Sigma-Aldrich | 721492 (99%) | 25 g | ~$126.00 | In Stock |

| Combi-Blocks | OR-16072 (97-98%) | 25 g | ~$85.00 | 1-2 Weeks |

| Enamine | Building Blocks | Bulk | Inquire | 2-3 Weeks |

Sourcing Strategy:

-

For Discovery (mg scale): Purchase the free base from TCI or Sigma. Use immediately or store under Argon at 4°C.

-

For Process (kg scale): Purchase the free base and perform the "Salt Formation Protocol" (Section 4) to generate the stable dihydrochloride form for inventory.

Technical Application Guide

The Reactivity Paradox

3-Aminobenzylamine contains two distinct nucleophilic centers:

-

Aliphatic Amine (Benzylic): Higher pKa (~9.5), more nucleophilic, less sterically hindered.

-

Aromatic Amine (Aniline): Lower pKa (~4.0), less nucleophilic, conjugated with the ring.

Chemist's Advantage: This pKa difference allows for chemoselective functionalization without protecting groups.

Visualization: Synthesis & Reactivity Workflow

Figure 1: Synthesis pathway from precursor to salt, and divergent reactivity modes.

Experimental Protocol: Salt Formation

Objective: Convert commercial free base to stable dihydrochloride salt.

Materials:

-

3-Aminobenzylamine (Free base, 5.0 g, 41 mmol)

-

HCl in Dioxane (4.0 M solution) OR conc. HCl (37%)

-

Ethanol (Absolute) and Diethyl Ether

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g of 3-Aminobenzylamine in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Cool to 0°C in an ice bath.

-

Acidification: Dropwise add 25 mL of 4.0 M HCl in dioxane (approx. 2.5 equivalents) while stirring.

-

Observation: A white precipitate should begin to form immediately. Exothermic reaction; maintain temperature <10°C.

-

-

Precipitation: Stir for 30 minutes at 0°C, then add 50 mL of diethyl ether to drive precipitation to completion.

-

Filtration: Filter the white solid using a Büchner funnel.

-

Washing: Wash the filter cake 3x with cold diethyl ether to remove excess acid and organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

-

Yield: Expect ~7.5 g (95%).

-

Storage: Store in a desiccator. The salt is hygroscopic.

-

Quality Control & Characterization

To validate the supplier's material or your synthesized salt, use the following self-validating checks:

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Free Base: δ 3.65 (s, 2H, -CH₂-).Salt: Significant downfield shift of benzylic protons; disappearance of broad NH₂ peaks (exchange with D₂O). |

| Purity | HPLC (C18 Column) | >98.0% (Area %).[2][5] Mobile phase: H₂O/MeCN with 0.1% TFA (Note: Amine tails without TFA). |

| Chloride Content | Argentometric Titration | 35.5% - 37.0% (Theoretical: 36.3% for 2HCl). |

| Water Content | Karl Fischer | < 1.0% (Critical for stoichiometry in subsequent reactions). |

References

-

Sigma-Aldrich. Product Specification: 3-Aminobenzylamine (CAS 4403-70-7). Retrieved from

-

TCI Chemicals. Product Detail: 3-Aminobenzylamine (A1431).[6] Retrieved from

-

Beilstein Journal of Organic Chemistry. Synthesis of dihydroquinazolines from 2-aminobenzylamine. (Contextual reactivity reference). Retrieved from

-

ChemicalBook. 3-Aminobenzylamine Properties and Suppliers. Retrieved from

-

GuideChem. Synthesis and Application of Aminobenzylamines. Retrieved from

Sources

- 1. 3-Aminobenzylamine | CAS 4403-70-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Aminobenzylamine, CasNo.4403-70-7 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. agnitio.co.in [agnitio.co.in]

- 5. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Optimized Synthesis of 3-Aminobenzylamine Dihydrochloride

Abstract & Strategic Overview

3-Aminobenzylamine (CAS: 4403-71-8), typically stored as its dihydrochloride salt (CAS: 37838-34-7), is a critical bifunctional intermediate featuring both an aniline (aromatic amine) and a benzylamine (aliphatic amine). This dual-amine structure makes it indispensable in the synthesis of peptidomimetics, high-performance epoxy curing agents, and kinase inhibitors.

This protocol details a scalable, high-fidelity synthesis route starting from 3-nitrobenzonitrile . While various reduction methods exist (e.g., hydride reagents), this guide prioritizes High-Pressure Catalytic Hydrogenation using Raney Nickel. This method offers the highest atom economy and scalability but requires strict control over "poisoning" pathways that lead to secondary amine impurities.

Retrosynthetic Analysis

The synthesis is a two-stage process:

-

Chemo-selective Reduction: Simultaneous reduction of the nitro (

) and nitrile ( -

Salt Formation: Stabilization of the air-sensitive free base into the dihydrochloride form.

Figure 1: Retrosynthetic strategy highlighting the global reduction pathway.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be understood to prevent common failure modes.

| Parameter | Specification | Scientific Rationale |

| Catalyst Selection | Raney Nickel (Active) | Pd/C is effective for nitro groups but often stalls at the nitrile or promotes secondary amine formation. Raney Ni is superior for |

| Ammonia Additive | 5–10% v/v in MeOH | CRITICAL: Prevents the formation of secondary amines (dimers) by suppressing the reaction between the intermediate imine and the primary amine product. |

| Hydrogen Pressure | 30–50 bar (435–725 psi) | High pressure is required to drive the nitrile reduction kinetics; low pressure favors side reactions. |

| Temperature | 50–60°C | Balances reaction rate with thermal stability.[1] Exceeding 80°C increases tar formation. |

Experimental Protocol

Phase A: Catalytic Hydrogenation (Global Reduction)

Objective: Convert 3-nitrobenzonitrile to 3-aminobenzylamine free base.

Reagents:

-

3-Nitrobenzonitrile (100 mmol, 14.8 g)

-

Raney Nickel (Slurry in water, ~3.0 g active catalyst) [Caution: Pyrophoric]

-

Methanol (HPLC Grade, 150 mL)

-

Ammonia solution (7N in Methanol, 20 mL)

-

Hydrogen gas (High Purity)

Workflow:

-

Catalyst Preparation:

-

Wash the Raney Nickel slurry three times with anhydrous methanol to remove water. Note: Keep catalyst wet with solvent at all times to prevent ignition.

-

-

Reactor Loading:

-

Inerting & Pressurization:

-

Reaction:

-

Heat the mixture to 55°C with vigorous stirring (1000 rpm). Mass transfer is the rate-limiting step; high stirring is mandatory.

-

Monitor

uptake. Repressurize if necessary. Reaction is typically complete when uptake ceases (approx. 4–6 hours).

-

-

Work-up:

-

Cool to room temperature.[3][4][5][6] Vent

and purge with -

Filter the mixture through a Celite pad to remove the catalyst.[3] Caution: The filter cake is pyrophoric. Keep wet and dispose of in water/acid.

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude yellow oil (3-aminobenzylamine free base).

-

Phase B: Salt Formation & Purification

Objective: Convert the unstable oil into the stable dihydrochloride salt.

Reagents:

-

Crude 3-Aminobenzylamine (from Phase A)

-

Ethanol (Absolute)

-

Concentrated HCl (37%) or HCl gas in Dioxane (4M)

-

Diethyl Ether (Antisolvent)

Workflow:

-

Dissolution:

-

Dissolve the crude oily residue in minimal absolute Ethanol (~50 mL).

-

-

Acidification:

-

Cool the solution to 0–5°C in an ice bath.

-

Dropwise, add Conc.[3] HCl (approx. 2.5 equivalents relative to starting material) or 4M HCl/Dioxane.

-

Observation: A white to off-white precipitate should form immediately. Exothermic reaction; control temperature <20°C.

-

-

Crystallization:

-

Stir at 0°C for 1 hour.

-

If precipitation is incomplete, add Diethyl Ether (50 mL) to force the salt out of solution.

-

-

Isolation:

-

Filter the solid under vacuum.[3]

-

Wash the cake with cold Ethanol/Ether (1:1 mixture).

-

Dry in a vacuum oven at 40°C over

or silica gel.

-

Process Visualization

The following diagram illustrates the critical decision nodes and flow of the synthesis.

Figure 2: Step-by-step process flow for the synthesis and isolation.

Quality Control & Characterization

| Attribute | Expected Value | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | >250°C (Decomposes) | Capillary Method |

| 1H NMR (D2O) | 400 MHz NMR | |

| Solubility | Soluble in Water, DMSO; Insoluble in Ether | Solubility Test |

| Identity | Matches Reference Standard | IR / HPLC |

Troubleshooting Guide

-

Problem: Product is a sticky gum, not a powder.

-

Cause: Excess water or incomplete acidification.

-

Solution: Triturate (grind) the gum with anhydrous ethanol/ether. Ensure drying is performed under high vacuum.

-

-

Problem: Low Yield / Presence of Secondary Amines.

-

Cause: Insufficient Ammonia during hydrogenation.

-

Solution: Increase Ammonia concentration to 10% v/v in Phase A.

-

Safety & Handling

-

Raney Nickel: Highly pyrophoric when dry. Never expose dry catalyst to air. Disposal requires quenching in dilute acid.

-

Hydrogen: Extremely flammable. Ensure reactor is grounded and leak-tested.

-

3-Aminobenzylamine: Corrosive and toxic. Wear full PPE (gloves, goggles, lab coat).

References

- Reduction of Nitriles to Primary Amines: Rylander, P. N. Catalytic Hydrogenation over Platinum Metals. Academic Press, 1967. (Foundational text on preventing secondary amines using ammonia).

-

Synthesis of Aminobenzylamine Derivatives: Method for preparing aminobenzylamine. KR870002017B1. (1987).[1] Link

-

Selectivity in Nitrile Hydrogenation: Heterogeneous catalysts for the hydrogenation of benzonitrile to benzylamine. ResearchGate. Link

-

Chemical Safety Data: 3-Aminobenzylamine Dihydrochloride Substance Info. PubChem. Link

Sources

Application Notes & Protocols: 3-Aminobenzylamine Dihydrochloride in Advanced Polymer Chemistry

Executive Summary & Mechanistic Grounding

3-Aminobenzylamine dihydrochloride (3-ABA·2HCl) is a highly versatile, asymmetric diamine monomer that has become a cornerstone in the development of next-generation dynamic covalent networks and functionalized conductive polymers.

As a Senior Application Scientist, it is critical to understand the thermodynamic engine driving the utility of this molecule: differential reactivity . Upon in situ neutralization of the highly stable, oxidation-resistant dihydrochloride salt, the free 3-aminobenzylamine molecule presents two distinct primary amines:

-

Aliphatic Amine (Benzylamine moiety): High nucleophilicity (pKa ~9.3).

-

Aromatic Amine (Aniline moiety): Low nucleophilicity (pKa ~4.6) due to resonance delocalization of the nitrogen lone pair into the aromatic ring.

This significant ΔpKa allows polymer chemists to perform highly selective, one-pot reactions without the need for tedious protection and deprotection steps. By exploiting this asymmetry, researchers can synthesize imine-bridged dynamic curing agents for epoxy vitrimers[1], polymerize the aromatic ring to create biosensors with pendant functional groups[2], and disrupt chain packing to enhance the processability of high-performance polyamides[3].

Application I: Dynamic Covalent Networks (Epoxy Vitrimers)

The Causality of the Design

Traditional thermosetting epoxy resins possess excellent mechanical strength but cannot be reshaped, welded, or recycled once cured. Vitrimers solve this by incorporating dynamic covalent bonds (such as imines) that undergo associative exchange reactions at elevated temperatures.

Using 3-ABA, researchers can synthesize a dynamic curing agent by reacting it with terephthalaldehyde (TAD). Because of the differential reactivity, the aliphatic amine of 3-ABA reacts rapidly with the aldehyde at room temperature to form an imine bond, leaving the aromatic amine completely unreacted[1]. This yields an imine-bridged, aromatic-amine-terminated curing agent. When this agent is subsequently reacted with a bisphenol F epoxy resin (DGEBF), the resulting network features dynamic imine backbones (enabling malleability) and rigid aromatic nodes (ensuring high tensile strength and water insensitivity)[1].

Workflow for synthesizing dynamic epoxy vitrimers using 3-ABA differential reactivity.

Protocol 1: Synthesis of Imine-Bridged Curing Agent and Vitrimer Fabrication

Self-Validating Step: The success of the imine condensation can be validated via FTIR prior to epoxy curing; look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹).

-

Neutralization: Dissolve 2.0 molar equivalents of 3-ABA·2HCl in anhydrous ethanol. Add 4.0 equivalents of sodium hydroxide (NaOH) or triethylamine to liberate the free 3-aminobenzylamine. Filter the precipitated salt (NaCl).

-

Selective Condensation: To the filtrate, add 1.0 molar equivalent of terephthalaldehyde (TAD) and an excess of anhydrous magnesium sulfate (MgSO₄).

-

Causality: MgSO₄ acts as a desiccant, absorbing the water byproduct to drive the equilibrium of the Schiff base condensation strictly to the right[1].

-

-

Isolation: Stir the mixture at room temperature for 24 hours. Filter out the MgSO₄ and evaporate the solvent under reduced pressure to isolate the imine-bridged curing agent (TA).

-

Resin Formulation: Mix the TA curing agent with DGEBF at a stoichiometric ratio of 1:1 (amine hydrogen to epoxy group). Mechanically stir for 15 minutes.

-

Degassing: Place the mixture in a vacuum oven at 60 °C for 1 hour.

-

Causality: Degassing is critical. Entrapped air bubbles will act as micro-void stress concentrators in the final matrix, artificially lowering the measured tensile strength and Young's modulus[1].

-

-

Thermal Curing: Pour the degassed mixture into a preheated PTFE mold and cure using a step-wise thermal schedule: 80 °C for 3 h, 120 °C for 2 h, and 150 °C for 3 h[1].

Application II: Conductive Polymers for Biosensing

The Causality of the Design

Polyaniline (PANI) is a well-known conductive polymer, but it lacks functional groups for binding biomolecules. By utilizing 3-ABA·2HCl, researchers can electropolymerize the aromatic ring (analogous to aniline polymerization) while leaving the aliphatic amine completely intact as a pendant group[2].

These pendant primary amines act as highly specific chemical anchors. In biosensing, they can form Schiff bases with the quinone forms of catecholamines (like adrenaline and dopamine) or act as conjugation sites for functionalized multi-walled carbon nanotubes (f-CNTs) in glucose sensors[2][4].

Electropolymerization of 3-ABA and its application in electrochemical biosensing.

Protocol 2: Electropolymerization of PABA on Gold/FTO Electrodes

Self-Validating Step: The growth of the poly(3-aminobenzylamine) (PABA) film is validated by observing a steady increase in the anodic and cathodic peak currents with each successive cyclic voltammetry (CV) sweep, indicating the deposition of an electroactive, conductive layer[4].

-

Electrolyte Preparation: Prepare a 0.1 M solution of 3-ABA·2HCl in a 0.5 M H₂SO₄ aqueous supporting electrolyte.

-

Causality: The acidic medium is required to generate the radical cations necessary for head-to-tail coupling of the aromatic rings, while the dihydrochloride salt ensures rapid, complete dissolution without the need for co-solvents.

-

-

Cell Setup: Utilize a standard three-electrode cell comprising a Gold or Fluorine-doped Tin Oxide (FTO) working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode[2][4].

-

Electropolymerization: Apply cyclic voltammetry (CV) from -0.2 V to +1.0 V at a scan rate of 50 mV/s for 10–20 cycles.

-

Washing and Stabilization: Rinse the modified electrode thoroughly with deionized water to remove unreacted monomer, then cycle in monomer-free 0.1 M phosphate buffer saline (PBS, pH 7.4) until a stable baseline voltammogram is achieved.

-

Analyte Detection: Introduce the target analyte (e.g., adrenaline). The specific binding to the pendant amines alters the local dielectric constant and electron transfer resistance, which can be quantified in real-time down to 100 pM limits using Electrochemical-Surface Plasmon Resonance (EC-SPR)[2].

Quantitative Data Summary

The incorporation of 3-ABA into polymer architectures yields significant performance enhancements over conventional symmetric monomers.

| Polymer System | Conventional Monomer | 3-ABA Application | Key Property Enhancement | Ref. |

| Epoxy Thermoset | Isophorone diamine (IPDA) | Imine-bridged curing agent | Enables malleability & welding; Tensile strength increases to ~80 MPa. | [1] |

| Conductive Polyaniline | Aniline | Poly(3-aminobenzylamine) | Introduces pendant amines; Lowers Adrenaline detection limit to 100 pM. | [2] |

| Glucose Biosensor | Bare PANI | PABA / f-CNT composite | Sensitivity of 0.40 µA·mm⁻²·mM⁻¹; High selectivity against uric acid. | [4] |

| Epoxy Curing Agent | Standard aliphatic amines | Direct epoxy curing | Reduces gelation risks; Yields high molecular weight polymers. | [3] |

References

- Weldable, malleable and programmable epoxy vitrimers with high mechanical properties and water insensitivity Chemical Engineering Journal

- Detection of Adrenaline on Poly(3-aminobenzylamine)

- Fabrication and characterization of electrospun poly(3-aminobenzylamine)/functionalized multi-walled carbon nanotubes composite film for electrochemical glucose biosensor Center of Excellence in Materials Science and Technology, Chiang Mai University

- Special Diamine & Diol - ABAm 3-Aminobenzylamine Mitsui Chemicals America, Inc.

Sources

Application Note: Chemoselective Reductive Amination of 3-Aminobenzylamine Dihydrochloride

Executive Summary

3-Aminobenzylamine is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, antimicrobial guanidine derivatives, and novel polymeric materials[1],[2]. While is notoriously difficult to control and often leads to undesired poly-alkylation[3], reductive amination offers a precise route to secondary amines. However, handling 3-aminobenzylamine as a dihydrochloride salt introduces a unique chemoselectivity challenge.

This application note provides a self-validating, field-proven protocol for the highly selective mono-alkylation of the aliphatic amine in the presence of the unprotected aromatic amine, designed specifically for researchers and drug development professionals.

Mechanistic Rationale & The pKa Paradox (The "Why")

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the thermodynamic drivers of chemoselectivity. 3-Aminobenzylamine contains two distinct nitrogen centers with vastly different electronic properties:

-

Aliphatic Amine (Benzylamine): Conjugate acid pKa ~9.5. It is highly nucleophilic.

-

Aromatic Amine (Aniline): Conjugate acid pKa ~4.6. It is poorly nucleophilic due to the delocalization of its lone pair into the aromatic

-system.

The Neutralization Trap

When supplied as a dihydrochloride salt, both amines are protonated and non-nucleophilic. A common pitfall in drug discovery labs is adding only 1.0 equivalent of base, assuming it will activate the most reactive amine. This is thermodynamically backward. The first equivalent of base will deprotonate the stronger acid—the protonated aniline (pKa 4.6). This leaves the highly nucleophilic aliphatic amine locked as an unreactive ammonium salt, leading to either reaction failure or undesired imine formation at the aromatic position.

To unlock the correct chemoselectivity, at least 2.2 equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) must be added. Once both amines are fully liberated into their free-base forms, the inherent nucleophilicity difference dictates that the aldehyde will react overwhelmingly at the aliphatic position.

Choice of Reducing Agent

is selected over sodium cyanoborohydride (NaBH₃CN). STAB is less toxic, avoids the generation of hazardous hydrogen cyanide gas during aqueous workup, and exhibits superior selectivity for reducing transient imines over parent aldehydes in mildly acidic or neutral conditions[3],[4].

Figure 1: Mechanistic workflow for the selective reductive amination of 3-aminobenzylamine 2HCl.

Quantitative Data: Reagent Stoichiometry

Precise stoichiometric control is the foundation of this protocol's self-validating nature. The slight deficit of aldehyde ensures that no unreacted electrophile remains to complicate purification.

| Reagent | MW ( g/mol ) | Equivalents | Function in Workflow |

| 3-Aminobenzylamine 2HCl | 195.09 | 1.00 | Bifunctional starting material |

| Target Aldehyde | Varies | 0.95 | Electrophile (Limiting reagent to prevent dialkylation) |

| DIPEA | 129.24 | 2.20 | Non-nucleophilic base for complete neutralization |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.50 | Mild, chemoselective hydride source |

| Dichloromethane (DCM) | 84.93 | 0.1 M | Primary aprotic solvent |

| Methanol (MeOH) | 32.04 | 10% v/v | Co-solvent to aid salt dissolution (if required) |

Self-Validating Experimental Protocol

This methodology incorporates In-Process Controls (IPCs) to ensure the system self-validates at each critical node before proceeding to the next step.

Step 1: Free-Base Liberation

-

Charge a flame-dried round-bottom flask with 3-aminobenzylamine dihydrochloride (1.00 eq) and suspend in anhydrous DCM (0.1 M relative to the amine).

-

Optional: If the salt is highly recalcitrant, add up to 10% v/v anhydrous MeOH to aid dissolution.

-

Add DIPEA (2.20 eq) dropwise at room temperature (20–25 °C) under a nitrogen atmosphere. Stir for 15–20 minutes.

IPC 1 (Validation): The cloudy suspension will transition to a clear, pale-yellow solution, visually confirming the successful neutralization and liberation of the free base.

Step 2: Chemoselective Imine Formation

-

Dissolve the target aldehyde (0.95 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes.

-

Stir the mixture at room temperature for 1 to 2 hours.

IPC 2 (Validation): Withdraw a 10 µL aliquot, quench in 1 mL of MeOH, and analyze via LC-MS. The chromatogram must show the complete consumption of the aldehyde and the appearance of the intermediate imine mass

.

Step 3: Hydride Reduction

-

Cool the reaction mixture to 0 °C using an ice-water bath. (Cooling mitigates the exothermic nature of hydride addition and suppresses background reduction of any trace unreacted aldehyde).

-

Add NaBH(OAc)₃ (1.50 eq) portion-wise over 15 minutes.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 to 4 hours.

IPC 3 (Validation): LC-MS analysis should confirm the disappearance of the imine mass and the emergence of the target secondary amine

.

Step 4: Quench & Isolation

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent) to neutralize residual acetic acid and borate complexes. Stir vigorously for 15 minutes until effervescence ceases.

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH/NH₄OH gradient) to yield the pure secondary amine.

Troubleshooting & Optimization Matrix

| Observed Issue | Mechanistic Cause | Corrective Action / Optimization |

| Reaction occurs at the aromatic amine | Insufficient base added during Step 1; the aliphatic amine remained protonated. | Ensure strictly |

| Formation of tertiary amine (Over-alkylation) | Excess aldehyde present, or the secondary amine product is highly nucleophilic. | Reduce aldehyde stoichiometry to 0.90 eq. Ensure the aldehyde is added slowly to the amine, not vice versa. |

| Incomplete imine reduction | STAB reagent has degraded due to moisture absorption, losing hydride activity. | Use a fresh bottle of NaBH(OAc)₃. Ensure all solvents are strictly anhydrous and the reaction is kept under N₂. |

| Poor solubility of the starting salt | DCM alone is insufficiently polar to solvate the dihydrochloride crystal lattice. | Add 5–10% v/v anhydrous Methanol to the DCM prior to the addition of DIPEA. |

References

1.[3] Reductive Amination, and How It Works. Master Organic Chemistry.[Link] 2.[4] Reductive amination. Wikipedia.[Link] 3.[1] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - National Institutes of Health.[Link] 4.[2] US9416112B2 - 2,4-pyrimidinediamine compounds and their uses. Google Patents.

Sources

Application Note: 3-Aminobenzylamine Dihydrochloride in Drug Discovery

Abstract & Core Utility

3-Aminobenzylamine dihydrochloride (3-ABA·2HCl) is a high-value bifunctional intermediate used extensively in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC® linkers. Its core utility lies in the differential reactivity of its two amino groups:

-

Aliphatic Amine (Benzylamine): High basicity (

) and nucleophilicity. -

Aromatic Amine (Aniline): Low basicity (

) and lower nucleophilicity.

This electronic asymmetry allows for chemoselective functionalization without the need for complex blocking strategies, making it an ideal scaffold for "linker-divergent" library synthesis. This guide details the handling, selective protection, and application of 3-ABA·2HCl in constructing kinase inhibitor scaffolds and degraders.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Compound Name | 3-Aminobenzylamine dihydrochloride |

| CAS Number | Free Base: 4403-70-7Dihydrochloride: Generated in situ or specific salt CAS (check CoA) |

| Structure | m-Phenylenediamine derivative with one methylene spacer |

| Molecular Weight | 195.09 g/mol (Dihydrochloride) / 122.17 g/mol (Free Base) |

| Physical State | Off-white to pale yellow hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (DCM, Hexane) |

| Storage | Desiccate at +4°C. Hygroscopic—protect from moisture.[1] |

Critical Handling Note: The dihydrochloride salt is stable but non-nucleophilic. To participate in reactions, it must be neutralized in situ with a tertiary base (e.g., DIPEA, TEA) or converted to the free base prior to use.

Synthetic Utility: The "Reactivity Switch"

The success of 3-ABA in library synthesis relies on exploiting the

-

Scenario A: Kinetic Control (Aliphatic Attack). Under neutral or slightly basic conditions, the aliphatic amine reacts exclusively with electrophiles (e.g., acid chlorides, isocyanates, active esters).

-

Scenario B: Thermodynamic/Catalytic Control (Aromatic Attack). To functionalize the aniline first, the aliphatic amine must be protected (e.g., Boc, Cbz).

Diagram 1: Chemoselective Workflow

The following diagram illustrates the decision tree for functionalizing 3-ABA.

Caption: Workflow for chemoselective functionalization of 3-Aminobenzylamine. Path A exploits the natural nucleophilicity of the benzylamine. Path B requires blocking the benzylamine to force reaction at the aniline.

Experimental Protocols

Protocol A: Selective Mono-Boc Protection (Aliphatic Amine)

Objective: To protect the highly reactive benzylamine, leaving the aniline free for scaffold construction (e.g., coupling to a heterocycle).

Mechanism: The steric bulk of

Materials:

-

Di-tert-butyl dicarbonate (

) (1.1 eq) -

Triethylamine (

) (2.5 eq) -

Methanol (MeOH) or Dioxane/Water (1:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 3-ABA·2HCl in 50 mL of MeOH. The solution may be slightly acidic.

-

Neutralization: Cool to 0°C (ice bath). Add

(25 mmol) dropwise. Stir for 10 min. -

Boc Addition: Dissolve

(11 mmol) in 10 mL MeOH. Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.-

Note: Slow addition is crucial to prevent bis-protection.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[5] The starting material peak should disappear, replaced by the Mono-Boc peak (

). -

Work-up: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Dry organic layer over

, filter, and concentrate. The resulting off-white solid is usually sufficiently pure (>95%) for the next step.-

Yield: Typically 85-92%.

-

Protocol B: Synthesis of Kinase Inhibitor Scaffold (Pyrimidinyl-Benzamide)

Objective: To couple the aromatic amine of the Mono-Boc intermediate to a 2,4-dichloropyrimidine core (common in EGFR/CDK inhibitors), then deprotect to reveal the "tail" for solubilizing groups.

Materials:

-

Mono-Boc-3-aminobenzylamine (from Protocol A) (1.0 eq)

-

2,4-Dichloropyrimidine (1.0 eq)

-

n-Butanol (n-BuOH) or Isopropanol (IPA)

-

DIPEA (1.5 eq) or catalytic HCl (for acid catalysis)

Step-by-Step Procedure:

-

Setup: In a pressure vial or round-bottom flask, dissolve 2,4-dichloropyrimidine (5 mmol) in 20 mL n-BuOH.

-

Addition: Add Mono-Boc-3-aminobenzylamine (5 mmol) and DIPEA (7.5 mmol).

-

Optimization: If the aniline is sluggish, omit DIPEA and add 2-3 drops of conc. HCl (catalytic).[6] The protonated pyrimidine is more electrophilic.

-

-

Heating: Heat to 80-100°C for 4-12 hours.

-

Monitoring: LC-MS should show the product mass (

for the Cl-pyrimidine adduct). -

Isolation: Cool to RT. If a precipitate forms, filter and wash with cold ether. If not, concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Deprotection (The "Tail" Release): Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane.[6] Stir 1 hour at RT. Concentrate to yield the amine salt, ready for library derivatization (e.g., coupling to solubilizing tails).

Protocol C: PROTAC® Linker Synthesis

Objective: Use 3-ABA as a semi-rigid linker to connect an E3 Ligase ligand (e.g., Pomalidomide-acid) to a Warhead.

Rationale: The benzene ring introduces rigidity (preventing "linker collapse"), while the methylene group adds a degree of rotational freedom.

Workflow:

-

Step 1 (Amide Coupling): React the aliphatic amine of Mono-Boc-3-ABA with the carboxylic acid of the E3 Ligase Ligand (using HATU/DIPEA). The aliphatic amine couples preferentially.

-

Step 2 (Deprotection): Remove the Boc group (TFA/DCM) to expose the aromatic aniline.

-

Step 3 (Warhead Attachment): React the aniline with an activated Warhead (e.g., acid chloride or via Buchwald coupling if the warhead is an aryl halide).

Analytical Validation

| Method | Expected Observation | Purpose |

| 1H NMR (DMSO-d6) | Aliphatic -CH2-: Doublet/Singlet ~3.8-4.0 ppm.Aromatic Protons: Multiplet 6.5-7.2 ppm.Amine Protons: Broad singlets (exchangeable with D2O). | Confirm structure and integration ratio (2:4 aliphatic:aromatic protons). |

| LC-MS | Free Base: m/z 123.1 [M+H]+Mono-Boc: m/z 223.1 [M+H]+ | Confirm purity and reaction progress. |

| HPLC | Retention time shift significantly increases after Boc protection (more hydrophobic). | Purity assessment (>95% required for library synthesis).[4] |

References

-

Selective Protection: Perron, V., et al.[8] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[9] Synthesis, 2009, 283-289. Link

-

Boc Chemistry: BenchChem. "Experimental procedure for deprotection of Boc-protected amines." Application Notes, 2025. Link

-

Kinase Scaffolds: Zhao, Z., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." Molecules, 2022, 27(23), 8282. Link

-

Pyrimidine Reactivity: Arkat USA.[10] "Reaction of 3-aminopyrrole with chloropyrimidines." Arkivoc, 2015.[11] Link

-

PROTAC Linkers: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link

(Note: CAS 4403-70-7 is the standard reference for the parent free base structure. Commercial salts may vary in hydration or stoichiometry, always verify CoA.)

Sources

- 1. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Aminobenzylamine | CAS 4403-70-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS 4403-70-7: 3-Aminobenzylamine | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

Application Note: Preparation and Biosensing Applications of Poly(3-aminobenzylamine) (PABA) Conductive Polymers

Executive Summary & Mechanistic Rationale

Poly(3-aminobenzylamine) (PABA) is an advanced, amine-appended derivative of polyaniline. While traditional polyaniline offers excellent electrical conductivity and biocompatibility, it lacks functional groups for the specific tethering of biomolecules. PABA bridges this gap by incorporating a primary amine group tethered to the aromatic ring via a methylene bridge (a benzylamine group) 1.

This structural modification is mechanistically profound for biosensor development:

-

Preservation of Conductivity: The methylene spacer prevents the primary amine from withdrawing electron density from the conjugated

-system of the polyaniline backbone, preserving its intrinsic electroactivity 2. -

Analyte Specificity & Immobilization: The pendant primary amines act as highly reactive anchoring sites. They enable the covalent immobilization of enzymes (e.g., glucose oxidase) and facilitate specific electrostatic or hydrogen-bonding interactions with target analytes like dopamine and adrenaline 3, 4. Furthermore, the protonation state of these amines allows researchers to program the ion selectivity of the polymer by adjusting the environmental pH 5.

Synthesis Workflows and Protocols

Depending on the intended application—whether bulk material for nanocomposites or ultrathin films for surface plasmon resonance—PABA can be synthesized via chemical oxidation or electropolymerization.

Protocol A: Chemical Oxidative Polymerization of Bulk PABA

Objective: Scalable synthesis of PABA powder for downstream processing.

-

Causality of Reagents: Ammonium persulfate (APS) is utilized as the radical oxidant. The reaction must be maintained at a strict 1:1 molar ratio (monomer:oxidant) to prevent over-oxidation and subsequent degradation of the polymer chain 6.

Step-by-Step Methodology:

-

Monomer Activation: Dissolve 50 mM of 3-aminobenzylamine (ABA) monomer in Deionized (DI) water. Magnetically stir for 15 minutes at room temperature to ensure complete solvation.

-

Oxidative Coupling: Gradually add 50 mM of APS dropwise into the ABA solution under continuous stirring. Note: Dropwise addition prevents localized exothermic spikes and rapid, uncontrolled oligomerization, favoring the formation of longer, uniform polymer chains. Stir continuously for 1 hour [[6]]().

-

Alkaline Precipitation (Purification): Add 10% (w/v) KOH solution dropwise until the pH of the mixture reaches 10. Causality: The highly alkaline environment deprotonates the conductive emeraldine salt into the insulating emeraldine base form. This drastically reduces the polymer's aqueous solubility, causing it to precipitate and cleanly separate from unreacted water-soluble monomers and short oligomers6, 5.

-

Isolation: Centrifuge the mixture at 6000–7000 rpm for 10 minutes. Decant the supernatant and wash the pellet thoroughly with DI water to remove residual salts.

-

Re-doping: Re-disperse the purified pellet in 0.1 M HCl. Causality: The acidic environment re-protonates the imine nitrogens on the polymer backbone, converting it back into the highly conductive emeraldine salt form required for biosensing [[5]]().

Self-Validation Checkpoint: Analyze the dried powder via ATR-FTIR. The presence of C-N stretching vibrations at 1355 cm⁻¹ and 1030–1050 cm⁻¹, alongside a broad N-H stretch around 3500 cm⁻¹, confirms the successful synthesis of the PABA backbone [[7]]().

Fig 1. Mechanistic pathway of PABA synthesis via chemical oxidation and pH-dependent doping.

Protocol B: Electropolymerization of PABA/f-CNT Nanocomposites

Objective: Direct fabrication of a highly conductive, high-surface-area transducer film on an electrode surface.

-

Causality of Reagents: Electropolymerization allows for precise control over film thickness. Incorporating functionalized multi-walled carbon nanotubes (f-CNTs) dramatically increases the electroactive surface area and provides a highly conductive percolation network that accelerates electron transfer kinetics between the analyte and the electrode 2, 8.

Step-by-Step Methodology:

-

Electrolyte Preparation: Disperse f-CNTs and ABA monomer in 0.5 M H₂SO₄. Causality: H₂SO₄ provides the necessary acidic medium (pH < 2) to stabilize the radical cations generated during electropolymerization, promoting head-to-tail para-coupling rather than unwanted branching8.

-

Electrochemical Deposition: Submerge a cleaned fluorine-doped tin oxide (FTO) glass substrate (working electrode), a Pt wire (counter electrode), and an Ag/AgCl reference electrode into the solution.

-

Cyclic Voltammetry (CV): Apply potential cycling (e.g., -0.2 V to 1.0 V) for a set number of cycles. Anodic sweeping oxidizes the ABA monomers into radical cations, which couple onto the FTO surface. Subsequent cycles deposit polymer onto the growing film [[2]]().

Self-Validation Checkpoint: Monitor the CV curves during deposition. A continuous increase in the anodic and cathodic peak currents with each successive cycle confirms the steady growth of an electroactive PABA/f-CNT film 2.

Advanced Fabrication: Layer-by-Layer (LBL) Self-Assembly

For applications requiring ultrathin, precisely controlled films (such as Electrochemical-Surface Plasmon Resonance [EC-SPR] sensors), Layer-by-Layer (LBL) assembly is the superior technique 6, 4.

Step-by-Step Methodology:

-

Substrate Priming: Clean the FTO substrate using standard sonication protocols (acetone, ethanol, DI water) to generate a hydrophilic surface.

-

Polycation Adsorption: Immerse the substrate in the chemically synthesized PABA solution for 15 minutes. Causality: The positively charged protonated amine groups of PABA electrostatically bind to the negatively charged FTO surface6.

-

Washing: Rinse with DI water and dry with N₂ gas. Causality: This critical step removes loosely bound, unadsorbed PABA chains, ensuring that only a single, tightly bound monolayer remains.

-

Polyanion Adsorption: Immerse the substrate in a poly(sodium 4-styrenesulfonate) (PSS) solution for 15 minutes. Causality: The negatively charged sulfonate groups of PSS bind to the exposed positive charges of the PABA layer, reversing the surface charge to prime it for the next layer6.